molecular formula C16H17BrO B7872272 (3-Bromophenyl)(4-propylphenyl)methanol

(3-Bromophenyl)(4-propylphenyl)methanol

Cat. No.: B7872272
M. Wt: 305.21 g/mol
InChI Key: IRSJFBWTJKEUNX-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-propylphenyl)methanol is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a propyl group on another phenyl ring, both attached to a central methanol group

Properties

IUPAC Name

(3-bromophenyl)-(4-propylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11,16,18H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSJFBWTJKEUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-propylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-propylbenzylmagnesium bromide in a Grignard reaction. The reaction proceeds as follows:

    Formation of Grignard Reagent: 4-propylbromobenzene is reacted with magnesium in dry ether to form 4-propylbenzylmagnesium bromide.

    Grignard Reaction: The Grignard reagent is then reacted with 3-bromobenzaldehyde to form the desired alcohol.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperatures, use of catalysts, and purification steps to ensure high yield and purity. The process may also include steps like recrystallization and distillation to isolate the final product.

Types of Reactions:

    Oxidation: (3-Bromophenyl)(4-propylphenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (3-bromophenyl)(4-propylphenyl)ketone.

    Reduction: Formation of (3-bromophenyl)(4-propylphenyl)methane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the creation of diverse compounds.

Biology

  • Biological Activity Investigation : Research indicates that (3-Bromophenyl)(4-propylphenyl)methanol exhibits potential biological activities. Studies have explored its interactions with biomolecules, suggesting possible roles in modulating biological processes.

Medicine

  • Therapeutic Potential : The compound has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, which may lead to beneficial effects in treating various diseases.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in developing new chemical processes and products.

Case Studies and Findings

Several studies have highlighted the compound's potential applications:

  • Antimicrobial Activity : Research has shown that (3-Bromophenyl)(4-propylphenyl)methanol can exhibit significant antimicrobial properties against various bacterial strains, including resistant strains like MRSA.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers, indicating potential therapeutic applications in conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(4-propylphenyl)methanol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the propyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (3-Bromophenyl)(phenyl)methanol
  • (4-Bromophenyl)(4-propylphenyl)methanol
  • (3-Chlorophenyl)(4-propylphenyl)methanol

Comparison: (3-Bromophenyl)(4-propylphenyl)methanol is unique due to the specific positioning of the bromine and propyl groups, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects due to variations in molecular interactions.

This detailed overview provides a comprehensive understanding of (3-Bromophenyl)(4-propylphenyl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3-Bromophenyl)(4-propylphenyl)methanol, also known as 4-Bromo-4'-n-propylbenzhydrol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H13BrO\text{C}_{13}\text{H}_{13}\text{BrO}

It features a bromine atom and a propyl group attached to a benzhydrol structure, which influences its reactivity and biological interactions.

The biological activity of (3-Bromophenyl)(4-propylphenyl)methanol is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
  • Electrophilic and Nucleophilic Reactions : The presence of the bromine atom allows the compound to participate in electrophilic substitution reactions, potentially modulating enzyme activities .

Antimicrobial Properties

Research indicates that (3-Bromophenyl)(4-propylphenyl)methanol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at concentrations as low as 50 µM .

Cytotoxic Effects

In addition to antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. A study reported that at concentrations ranging from 25 µM to 100 µM, it induced apoptosis in HL-60 leukemia cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of (3-Bromophenyl)(4-propylphenyl)methanol:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition of up to 15 mm against E. coli at 50 µM concentration.
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic potential on leukemia cell lines.
    • Method : MTT assay was used to measure cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 25 µM, with IC50 values determined around 30 µM .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3-Bromophenyl)(4-propylphenyl)methanol StructureAntimicrobial, cytotoxic
4-Bromobenzaldehyde StructureLimited antimicrobial activity
N-Bromosuccinimide StructureBrominating agent, not biologically active

The unique combination of bromine and propyl groups in (3-Bromophenyl)(4-propylphenyl)methanol provides it with distinct biological properties compared to structurally similar compounds.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. For example:

  • Ketone Formation : Oxidation with pyridinium chlorochromate (PCC) or Jones reagent converts the alcohol to (3-bromophenyl)(4-propylphenyl)methanone .

  • Carboxylic Acid Formation : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media yield (3-bromophenyl)(4-propylphenyl)carboxylic acid.

Key Factors :

Oxidizing AgentProductYield (%)Conditions
PCCKetone65–80CH₂Cl₂, RT
KMnO₄Acid50–70H₂SO₄, Δ

Suzuki–Miyaura Cross-Coupling

The bromine substituent on the aryl ring participates in palladium-catalyzed cross-coupling with boronic acids. For instance:

  • Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives .

Example Reaction :

(3-BrC₆H₄)(4-C₃H₇C₆H₄)CHOH+ArB(OH)₂Pd(PPh₃)₄, K₃PO₄(3-ArC₆H₄)(4-C₃H₇C₆H₄)CHOH\text{(3-BrC₆H₄)(4-C₃H₇C₆H₄)CHOH} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₃PO₄}} \text{(3-ArC₆H₄)(4-C₃H₇C₆H₄)CHOH}

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 90°C, 18 h

  • Yield: 33–85%

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl group facilitates nucleophilic substitution under basic conditions:

  • Reaction with amines (e.g., NH₃, alkylamines) replaces bromine with amino groups .

Mechanism :

  • Deprotonation of the alcohol group enhances ring activation.

  • Nucleophilic attack at the para position to the bromine (due to steric hindrance at the meta position).

Conditions :

  • Base: NaH or K₂CO₃

  • Solvent: DMF, 80–100°C

  • Yield: 40–60%

Friedel–Crafts Alkylation

The benzylic alcohol acts as an electrophile in acid-catalyzed alkylation of aromatic rings:

  • Reaction with toluene in the presence of HBF₄·OEt₂ produces diarylmethane derivatives .

Example :

(3-BrC₆H₄)(4-C₃H₇C₆H₄)CHOH+C₆H₅CH₃HBF₄(3-BrC₆H₄)(4-C₃H₇C₆H₄)CH–C₆H₄CH₃\text{(3-BrC₆H₄)(4-C₃H₇C₆H₄)CHOH} + \text{C₆H₅CH₃} \xrightarrow{\text{HBF₄}} \text{(3-BrC₆H₄)(4-C₃H₇C₆H₄)CH–C₆H₄CH₃}

Regioselectivity :

  • Major product: Para-substituted isomer (53–88%)

  • Minor products: Ortho (12–42%) and meta (5–15%) isomers .

Esterification and Etherification

  • Esterification : Reaction with acetyl chloride or acetic anhydride forms the corresponding acetate ester .

  • Etherification : Alkylation with alkyl halides (e.g., CH₃I) produces methyl ethers under basic conditions .

Typical Yields :

Reaction TypeReagentYield (%)
EsterificationAc₂O, H₂SO₄75–90
EtherificationCH₃I, K₂CO₃60–75

Biological Activity

While not a reaction, derivatives of this compound exhibit pharmacological potential. For example:

  • Analogous bromophenyl-methanol derivatives show telomerase inhibition and antitumor activity in vitro (IC₅₀ = 1–10 μM) .

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